molecular formula C18H18ClN3O3S B11245144 N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11245144
M. Wt: 391.9 g/mol
InChI Key: CKVFPCBFXAXGIK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 3-chlorophenyl group and the benzothiadiazine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chloroaniline with a suitable benzothiadiazine precursor in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The interaction with this enzyme can result in anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit diverse biological activities.

    Thiazoles: Another class of heterocyclic compounds with similar biological properties.

Uniqueness

N-(3-chlorophenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the 3-chlorophenyl group, which enhances its biological activity and specificity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H18ClN3O3S/c1-3-9-22-12(2)21-26(24,25)17-10-13(7-8-16(17)22)18(23)20-15-6-4-5-14(19)11-15/h4-8,10-11H,3,9H2,1-2H3,(H,20,23)

InChI Key

CKVFPCBFXAXGIK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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